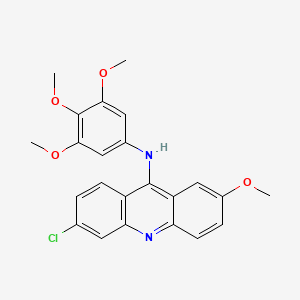
6-chloro-2-methoxy-N-(3,4,5-trimethoxyphenyl)acridin-9-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-chloro-2-methoxy-N-(3,4,5-trimethoxyphenyl)acridin-9-amine is a synthetic compound that belongs to the class of acridine derivatives. Acridines are known for their diverse biological activities, including anti-cancer, anti-bacterial, and anti-viral properties. This particular compound features a trimethoxyphenyl group, which is a versatile pharmacophore known for its significant bioactivity .
Méthodes De Préparation
The synthesis of 6-chloro-2-methoxy-N-(3,4,5-trimethoxyphenyl)acridin-9-amine typically involves multi-step organic reactions. One common synthetic route includes:
Friedel-Crafts Acylation: This step introduces the acyl group to the aromatic ring.
Reduction: The acyl group is then reduced to an alkane.
Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
6-chloro-2-methoxy-N-(3,4,5-trimethoxyphenyl)acridin-9-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be used to introduce oxygen-containing functional groups.
Reduction: Commonly used to convert nitro groups to amines.
Substitution: Halogen atoms can be substituted with other functional groups using appropriate reagents.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
6-chloro-2-methoxy-N-(3,4,5-trimethoxyphenyl)acridin-9-amine has several scientific research applications:
Mécanisme D'action
The mechanism of action of 6-chloro-2-methoxy-N-(3,4,5-trimethoxyphenyl)acridin-9-amine involves its interaction with various molecular targets. It can inhibit enzymes like tubulin, heat shock protein 90, and thioredoxin reductase, leading to disruption of cellular processes and induction of apoptosis in cancer cells . The trimethoxyphenyl group plays a crucial role in binding to these targets and enhancing the compound’s bioactivity.
Comparaison Avec Des Composés Similaires
Similar compounds include other acridine derivatives and trimethoxyphenyl-containing molecules. Some examples are:
9-amino-6-chloro-2-methoxyacridine: Another acridine derivative with nucleic acid staining properties.
3,4,5-trimethoxyamphetamine: A compound with a similar trimethoxyphenyl group but different biological activity.
6-chloro-2-methoxy-N-(3,4,5-trimethoxyphenyl)acridin-9-amine is unique due to its specific combination of the acridine core and the trimethoxyphenyl group, which imparts distinct biological activities and potential therapeutic applications.
Propriétés
Formule moléculaire |
C23H21ClN2O4 |
|---|---|
Poids moléculaire |
424.9 g/mol |
Nom IUPAC |
6-chloro-2-methoxy-N-(3,4,5-trimethoxyphenyl)acridin-9-amine |
InChI |
InChI=1S/C23H21ClN2O4/c1-27-15-6-8-18-17(12-15)22(16-7-5-13(24)9-19(16)26-18)25-14-10-20(28-2)23(30-4)21(11-14)29-3/h5-12H,1-4H3,(H,25,26) |
Clé InChI |
RLPJYBJZWYUCTO-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C3=C(C=C(C=C3)Cl)N=C2C=C1)NC4=CC(=C(C(=C4)OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


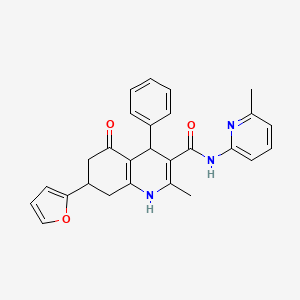
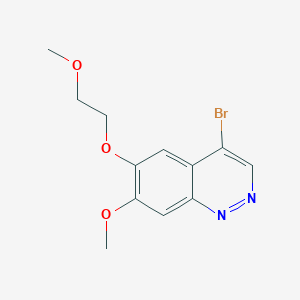
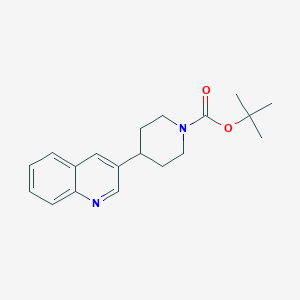


![1-[4-(Difluoromethoxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B14137438.png)
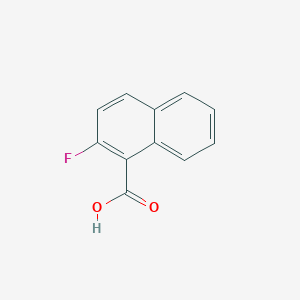



![3-amino-N-[4-chloro-2-(phenylcarbonyl)phenyl]-4-(4-fluorophenyl)-6-(thiophen-2-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B14137472.png)

![{2-[3-(2,4-dimethoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}[2-(pyridin-3-yl)piperidin-1-yl]methanone](/img/structure/B14137491.png)
![(Z)-3-(2-Methoxy-phenyl)-N-[1-methyl-2-phenyl-eth-(E)-ylidene-hydrazinocarbonylmethyl]-acrylamide](/img/structure/B14137492.png)
